3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline
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Overview
Description
4-(1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an iodo substituent, and a methoxybenzyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method for synthesizing pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . The introduction of the iodo substituent can be achieved through electrophilic iodination, while the methoxybenzyl group can be introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-(1-(4-Methoxybenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anticancer or antimicrobial properties, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity by binding to pantothenate synthetase from Mycobacterium tuberculosis . The presence of the iodo and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline include other pyrazolo[3,4-b]pyridines and triazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, triazoles are known for their antimicrobial and antifungal activities , while pyrazolo[3,4-b]pyridines have been studied for their anticancer properties . The unique combination of functional groups in this compound distinguishes it from other compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C20H16FIN4O2 |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
3-fluoro-4-[3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C20H16FIN4O2/c1-27-14-5-2-12(3-6-14)11-26-20-18(19(22)25-26)17(8-9-24-20)28-16-7-4-13(23)10-15(16)21/h2-10H,11,23H2,1H3 |
InChI Key |
LEBRKIOIBZJTQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)I)OC4=C(C=C(C=C4)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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